molecular formula C19H25N3O2 B10881517 1-(2,5-Dimethoxybenzyl)-4-(pyridin-4-ylmethyl)piperazine

1-(2,5-Dimethoxybenzyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10881517
M. Wt: 327.4 g/mol
InChI Key: UOKYZGRDKXFXSF-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dimethoxybenzyl group and a pyridylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the piperazine ring with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be introduced through a similar nucleophilic substitution reaction. The piperazine derivative is reacted with 4-pyridylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyridylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and pyridylmethyl groups.

    Reduction: Reduced forms of the compound with hydrogenated benzyl and pyridylmethyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or pyridylmethyl groups.

Scientific Research Applications

1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C19H25N3O2/c1-23-18-3-4-19(24-2)17(13-18)15-22-11-9-21(10-12-22)14-16-5-7-20-8-6-16/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

UOKYZGRDKXFXSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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